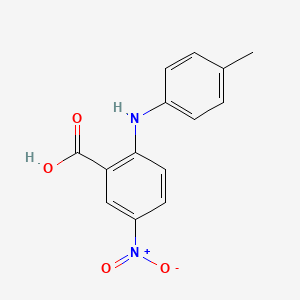

2-(4-Methylanilino)-5-nitrobenzoic acid

Description

Properties

CAS No. |

60645-17-2 |

|---|---|

Molecular Formula |

C14H12N2O4 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

2-(4-methylanilino)-5-nitrobenzoic acid |

InChI |

InChI=1S/C14H12N2O4/c1-9-2-4-10(5-3-9)15-13-7-6-11(16(19)20)8-12(13)14(17)18/h2-8,15H,1H3,(H,17,18) |

InChI Key |

MWRTZOJKSYZCAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent at 2-Position | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-(4-Methylanilino)-5-nitrobenzoic acid | 4-Methylanilino | Not provided | C₁₄H₁₃N₂O₄ | 285.27 | Not reported |

| 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | Pyrrolidin-1-yl | 19555-48-7 | C₁₁H₁₂N₂O₄ | 236.22 | Not reported |

| 5-Nitro-2-(piperidin-1-yl)benzoic acid | Piperidin-1-yl | 42106-50-3 | C₁₂H₁₄N₂O₄ | 250.25 | Not reported |

| 2-Morpholino-5-nitrobenzoic acid | Morpholino | 4036-83-3 | C₁₁H₁₂N₂O₅ | 252.22 | Not reported |

| 2-(Furan-3-yl)-5-nitrobenzoic acid | Furan-3-yl | Not provided | C₁₁H₇NO₅ | 233.18 | Not reported |

| 2-(Dimethylamino)-5-nitrobenzoic acid | Dimethylamino | CID 2804676 | C₉H₁₀N₂O₄ | 210.19 | Not reported |

| 2-Methyl-5-nitrobenzoic acid | Methyl | 1975-52-6 | C₈H₇NO₄ | 181.14 | 177–180 |

Key Observations :

- Electronic Effects: The 4-methylanilino group in the target compound is electron-donating, which may reduce acidity compared to electron-withdrawing substituents like nitro or morpholino groups .

- Solubility: Amine-containing derivatives (e.g., pyrrolidin-1-yl, piperidin-1-yl) exhibit enhanced solubility in polar solvents due to hydrogen-bonding capabilities, whereas the 4-methylanilino group may confer moderate solubility in organic solvents .

- Steric Hindrance: Bulky substituents like furan-3-yl or morpholino may hinder reactivity in coupling reactions compared to the planar 4-methylanilino group .

Spectral and Reactivity Comparison

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

Reactivity:

- The 4-methylanilino group facilitates electrophilic substitution at the para position of the aniline ring, whereas morpholino or furan substituents direct reactivity toward heterocyclic modifications .

Key Insights :

- Piperidin-1-yl and morpholino derivatives demonstrate targeted enzyme inhibition, highlighting the role of substituents in bioactivity .

Q & A

Q. What are the optimized laboratory-scale synthesis routes for 2-(4-Methylanilino)-5-nitrobenzoic acid?

- Methodological Answer : Synthesis typically involves three stages:

Nitration : Introduce a nitro group to benzoic acid derivatives using mixed H₂SO₄/HNO₃ under controlled temperatures (0–5°C) to avoid over-nitration .

Amine Coupling : React 4-methylaniline with the nitrobenzoic acid intermediate via acid-catalyzed condensation. Use polar aprotic solvents (e.g., DMF) and reflux conditions (80–100°C) to enhance yield .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for isolation.

Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Nitration | H₂SO₄, HNO₃, 0–5°C | 60–75% | |

| Coupling | DMF, 4-methylaniline, 80°C | 45–65% |

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve atomic positions and hydrogen-bonding networks (e.g., R-factor < 5%) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituents (e.g., methylanilino protons at δ 2.3 ppm; nitro group deshielding effects) .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and nitro (1520 cm⁻¹) stretches .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 271) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell lines, solvent/DMSO concentrations) to minimize batch effects .

- Structural Analog Testing : Compare activities of derivatives (e.g., 2-(4-methylanilino) vs. morpholino-substituted analogs) to isolate substituent-specific effects .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for outliers .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Parameterize nitro groups as hydrogen-bond acceptors .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS, 50 ns trajectories) .

Q. How does the 4-methylanilino group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron Donor Effect : The methyl group enhances electron density on the anilino ring, stabilizing nitro group reduction intermediates (cyclic voltammetry studies show E₁/2 shifts of +0.2 V vs. unsubstituted analogs) .

- Steric Effects : Ortho-substituents hinder nucleophilic aromatic substitution at the nitro position, favoring reduction pathways .

Data Contradiction Analysis

Q. Why do crystallographic studies report differing hydrogen-bonding motifs for similar nitrobenzoic acid derivatives?

- Methodological Answer :

- Polymorphism Screening : Use solvent-drop grinding to isolate polymorphs; analyze via PXRD .

- Synthon Preference : The carboxylic acid dimer (R₂²(8) motif) dominates in non-polar solvents, while nitro-anilino hydrogen bonds prevail in polar media (methanol/water) .

- Software Settings : Ensure SHELXL refinement uses similar restraints (e.g., DFIX for H-bond distances) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.